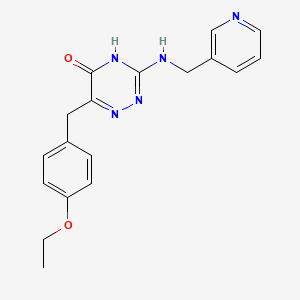

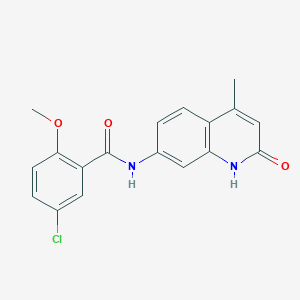

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

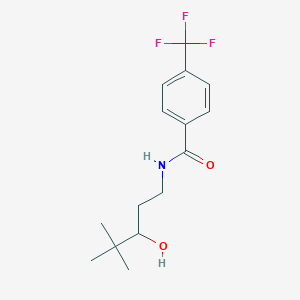

“N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide” is a complex organic compound. It appears to contain a tetrahydroquinoline group, which is a type of heterocyclic compound . The “methoxyacetyl” part suggests the presence of a methoxy group (OCH3) and an acetyl group (CH3CO), which are common in various organic compounds .

Scientific Research Applications

Crystal Structure and Molecular Interaction

Research on compounds like gliquidone, which shares structural similarities with the queried compound, demonstrates the importance of studying molecular interactions and crystal structures. For instance, Gelbrich, Haddow, and Griesser (2011) investigated the crystal structure of gliquidone, highlighting intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These interactions are crucial for understanding the stability and reactivity of similar sulfonamide compounds in various environments (Gelbrich, Haddow, & Griesser, 2011).

Synthesis and Spectroscopy

The synthesis and spectroscopic study of compounds related to the queried molecule can reveal valuable insights into their chemical properties and potential applications. For example, Kimber et al. (2003) described the synthesis of Zinquin-related fluorophores, which exhibit bathochromic shifts in their UV/visible spectra upon addition of Zn(II). These findings underscore the potential of such compounds in developing specific fluorophores for metal ion detection (Kimber et al., 2003).

Pharmacological Applications

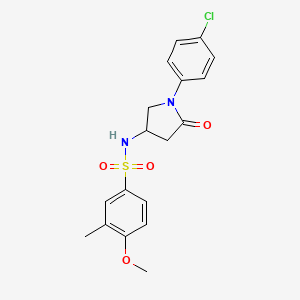

Isoquinolinesulfonamides, structurally related to the compound , have been identified as potent inhibitors of various protein kinases, with implications for therapeutic applications. Hidaka et al. (1984) discovered that derivatives like N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. These inhibitors offer a basis for developing new therapeutic agents for diseases modulated by these kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Catalysis and Organic Synthesis

Research on compounds with sulfonamide groups has also contributed significantly to the field of catalysis and organic synthesis. Rakshit et al. (2011) reported an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, showcasing the utility of sulfonamide-containing compounds in facilitating selective and high-yielding organic transformations (Rakshit, Grohmann, Besset, & Glorius, 2011).

Antibacterial and Antifungal Applications

The antimicrobial potential of quinoline and sulfonamide derivatives is a significant area of research. For instance, a study on the synthesis and antimicrobial evaluation of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives revealed their potent activity against Gram-positive bacteria. These findings highlight the potential of such compounds in developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2019).

Mechanism of Action

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-21(18,19)15-12-7-6-11-5-4-8-16(13(11)9-12)14(17)10-20-2/h6-7,9,15H,3-5,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZUJUFVKFFHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)COC)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[(Tert-butoxy)carbonyl]-2,2-dimethyl-1,3-oxazolidin-4-yl}pent-4-enoic acid](/img/structure/B2754465.png)

![N-(4-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2754472.png)

![7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754473.png)

![Imidazo[2,1-b]thiazol-5-ylmethanamine hydrochloride](/img/structure/B2754475.png)

![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)